Hirsuteine

Description

This compound has been reported in Uncaria sinensis, Uncaria tomentosa, and other organisms with data available.

structure given in first source; RN given refers to parent cpd; isolated from Uncaria rhynchophylla

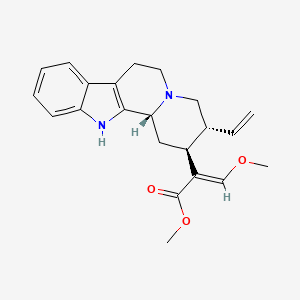

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (E)-2-[(2S,3R,12bR)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUGIFAYWNNSAO-AZQGJTAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201046112 | |

| Record name | Hirsuteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201046112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35467-43-7 | |

| Record name | Hirsuteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35467-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hirsuteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035467437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hirsuteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201046112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIRSUTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43X9C2G2W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hirsuteine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsuteine, a tetracyclic oxindole alkaloid primarily isolated from Uncaria rhynchophylla, has emerged as a phytochemical of significant interest in oncology research. Accumulating evidence demonstrates its potent anti-cancer activities across a range of malignancies, including breast, lung, leukemia, and colorectal cancers. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's effects on cancer cells. It details the compound's role in inducing apoptosis and cell cycle arrest, modulating critical signaling pathways such as PI3K/Akt, NF-κB, and p53, and inhibiting metastatic processes. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the core signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and disrupting key signaling cascades that govern cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

A primary mechanism of this compound is the induction of apoptosis, predominantly through the intrinsic mitochondrial pathway. This process is initiated by the modulation of the Bcl-2 family of proteins.

-

Modulation of Bcl-2 Family Proteins: this compound treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax.[1][2][3] This shift critically alters the Bax/Bcl-2 ratio, which is a key determinant for the initiation of apoptosis.[4]

-

Mitochondrial Disruption and Caspase Activation: The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm.[1][2][5] Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome and activating the initiator caspase, caspase-9.[1][2] Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3, which orchestrates the systematic dismantling of the cell by cleaving key cellular substrates, including PARP.[1][6] This cascade has been observed in breast cancer, non-small cell lung cancer (NSCLC), and T-cell leukemia cells.[1][2][3]

In some cancer types, such as human lung cancer, the closely related alkaloid hirsutine has been shown to induce apoptosis by promoting the opening of the mitochondrial permeability transition pore (mPTP), leading to a loss of mitochondrial membrane potential, ATP depletion, and the production of reactive oxygen species (ROS).[5][7][8]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Inhibitory effect and mechanism of this compound on NCI‑H1299 lung cancer cell lines - ProQuest [proquest.com]

- 3. Inhibitory effect and mechanism of action (MOA) of hirsutine on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect and mechanism of action (MOA) of hirsutine on the proliferation of T-cell leukemia Jurkat clone E6-1 cells [PeerJ] [peerj.com]

- 5. Hirsutine induces mPTP-dependent apoptosis through ROCK1/PTEN/PI3K/GSK3β pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hirsutine, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Hirsuteine: A Comprehensive Technical Guide to its Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsuteine, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has emerged as a compound of significant interest in pharmacological research. Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential, particularly in the field of oncology. This technical guide provides an in-depth overview of the pharmacological activities of this compound, with a focus on its anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Core Pharmacological Activity: Anticancer Effects

This compound has demonstrated potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, including breast cancer, chronic myeloid leukemia (CML), and colorectal cancer. Its multifaceted mechanism of action involves the induction of cell cycle arrest, apoptosis, and the modulation of critical intracellular signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Anticancer Activity

The following tables summarize the key quantitative data from studies investigating the anticancer effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |

| MDA-MB-453 | Breast Cancer | Not Specified | Not Specified | [1] |

| K562 | Chronic Myeloid Leukemia | 48h | 12.33 | [2] |

| K562/G01 (Imatinib-resistant) | Chronic Myeloid Leukemia | 48h | 12.77 | [2] |

| HCT-8 (wt-p53) | Colorectal Cancer | 24h | 43.87 | [3][4] |

| HCT-8 (wt-p53) | Colorectal Cancer | 48h | 16.05 | [3][4] |

| SW620 (mut-p53) | Colorectal Cancer | 24h | 24.68 | [3][4] |

| SW620 (mut-p53) | Colorectal Cancer | 48h | 14.16 | [3][4] |

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis in MDA-MB-453 Breast Cancer Cells (48h treatment)

| This compound Concentration (µM) | % of Cells in G2/M Phase | % of Apoptotic Cells (Early + Late) | Reference |

| 0 | Baseline | 1.4 ± 0.2 | [1] |

| 5 | Increased | Increased | [1] |

| 10 | Increased | Increased | [1] |

| 25 | Increased | 22.1 ± 0.4 | [1] |

Table 3: Modulation of Apoptosis-Related Proteins by this compound in MDA-MB-453 Cells (48h treatment)

| Protein | Effect of this compound Treatment | Reference |

| Bax | Upregulation | [1] |

| Bcl-2 | Downregulation | [1] |

| Apaf-1 | Upregulation | [1] |

| Cytochrome c (cytoplasmic) | Upregulation | [1] |

| Cleaved Caspase-3 | Upregulation | [1] |

| Cleaved Caspase-9 | Upregulation | [1] |

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by targeting several key signaling pathways implicated in cancer cell proliferation and survival.

Intrinsic Apoptosis Pathway in Breast Cancer

In MDA-MB-453 breast cancer cells, this compound activates the intrinsic apoptosis pathway by modulating the expression of Bcl-2 family proteins. This leads to mitochondrial dysfunction and the activation of the caspase cascade.[1]

Caption: this compound-induced intrinsic apoptosis pathway in breast cancer.

SPHK1/S1P/S1PR1 and BCR-ABL/PI3K/Akt Pathways in Chronic Myeloid Leukemia

In K562 and imatinib-resistant K562/G01 CML cells, this compound acts as a novel and specific inhibitor of Sphingosine Kinase 1 (SPHK1).[2] This inhibition disrupts the SPHK1/S1P/S1PR1 and BCR-ABL/PI3K/Akt signaling cascades, which are crucial for CML cell survival and proliferation.[2]

Caption: this compound's inhibition of SPHK1 and BCR-ABL pathways in CML.

p53 Signaling Pathway in Colorectal Cancer

This compound exhibits a fascinating dual regulatory role on the p53 signaling pathway in colorectal cancer cells, depending on their p53 mutation status. In HCT-8 cells with wild-type p53 (wt-p53), this compound enhances p53 stability and transcriptional activity.[3][4] Conversely, in SW620 cells with mutant p53 (mut-p53), it promotes the degradation of the mutant protein.[3][4]

Caption: Differential regulation of p53 signaling by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies on this compound's pharmacological activities.

Cell Culture

-

Cell Lines:

-

MDA-MB-453 (human breast cancer)

-

K562, K562/G01 (human chronic myeloid leukemia)

-

HCT-8, SW620 (human colorectal cancer)

-

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8 Assay)

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) for the desired time periods (24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with different concentrations of this compound (e.g., 0, 5, 10, 25 µM) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Specific antibodies and dilutions should be optimized for each target protein (e.g., antibodies against Bax, Bcl-2, Caspases, Akt, p53, etc.).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from cells using TRIzol reagent.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green master mix and gene-specific primers on a real-time PCR system. Relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH or β-actin as the internal control.

Conclusion

This compound is a promising natural alkaloid with significant pharmacological activities, particularly in the realm of cancer therapy. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple critical signaling pathways highlights its potential as a lead compound for the development of novel anticancer drugs. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and to support the efforts of scientists and drug development professionals in this exciting field. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the clinical translational potential of this compound.

References

- 1. Effects of this compound on MDA-MB-453 breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth Inhibitory and Pro-Apoptotic Effects of this compound in Chronic Myeloid Leukemia Cells through Targeting Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer efficacy of this compound against colorectal cancer by opposite modulation of wild-type and mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer efficacy of this compound against colorectal cancer by opposite modulation of wild-type and mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

Hirsuteine as a potential neuroprotective agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hirsuteine, a tetracyclic oxindole alkaloid derived from the plant Uncaria rhynchophylla, has emerged as a compelling candidate for neuroprotective therapies. Traditionally used in oriental medicine for central nervous system disorders, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its beneficial effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective properties, with a focus on its anti-inflammatory, antioxidant, and anti-apoptotic activities. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in evaluating and potentially advancing this compound as a therapeutic agent for neurodegenerative diseases.

Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating neuroinflammation, reducing oxidative stress, and inhibiting apoptotic pathways. These actions are orchestrated through its influence on key signaling cascades within the brain.

Anti-inflammatory and Anti-neurotoxic Effects

Chronic activation of microglia, the resident immune cells of the central nervous system, is a hallmark of neuroinflammation and contributes significantly to neuronal damage in various neurodegenerative diseases.[3] this compound has demonstrated potent anti-inflammatory and anti-neurotoxic properties by modulating microglial activity and the production of pro-inflammatory mediators.[1][3]

In response to inflammatory stimuli such as lipopolysaccharide (LPS), activated microglia release a barrage of neurotoxic factors, including nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS).[1][3][4] this compound has been shown to effectively suppress the production of these detrimental molecules.[3]

Experimental Evidence:

In studies utilizing organotypic hippocampal slice cultures, a model that preserves the complex cellular architecture of the hippocampus, this compound demonstrated a significant ability to block LPS-induced hippocampal cell death.[3][5] This protective effect was accompanied by a marked reduction in the production of NO, PGE2, and interleukin-1β (IL-1β).[3] Furthermore, in cultured rat brain microglia, this compound effectively inhibited LPS-induced NO release and reduced the production of PGE2 and intracellular ROS.[3]

Table 1: Effect of this compound on LPS-Induced Production of Neurotoxic Factors

| Factor | Model System | This compound Concentration | % Inhibition of LPS-induced Production |

| Nitric Oxide (NO) | Cultured Rat Brain Microglia | 10 µM | ~50% |

| 50 µM | ~80% | ||

| Prostaglandin E2 (PGE2) | Cultured Rat Brain Microglia | 50 µM | ~60% |

| Reactive Oxygen Species (ROS) | Cultured Rat Brain Microglia | 50 µM | ~45% |

Data extrapolated from graphical representations in cited literature.[3]

Modulation of Signaling Pathways

This compound's ability to quell neuroinflammation is intricately linked to its modulation of key intracellular signaling pathways, most notably the PI3K/Akt and Nrf2/HO-1 pathways.

PI3K/Akt Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation.[6] this compound has been shown to significantly decrease the LPS-induced phosphorylation of Akt, a key downstream effector of PI3K.[3] By attenuating Akt activation, this compound can effectively dampen the inflammatory cascade triggered by stimuli like LPS.

Figure 1: this compound's inhibition of the PI3K/Akt signaling pathway.

Nrf2/HO-1 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress.[7] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including HO-1.[7] While direct quantitative data on this compound's activation of the Nrf2/HO-1 pathway in a neuroinflammatory context is still emerging, its known antioxidant properties strongly suggest its involvement in this protective cascade.

Figure 2: Proposed activation of the Nrf2/HO-1 pathway by this compound.

Experimental Protocols

To facilitate further research into the neuroprotective potential of this compound, this section provides detailed methodologies for key experiments cited in this guide.

Organotypic Hippocampal Slice Culture

This ex vivo model is instrumental for studying neuronal injury and protection in a setting that maintains the three-dimensional structure of the hippocampus.[8][9][10]

Protocol:

-

Slice Preparation:

-

Sacrifice postnatal day 7-9 rat pups by decapitation.

-

Rapidly dissect the brain and place it in ice-cold Gey's balanced salt solution supplemented with glucose.

-

Isolate the hippocampi and cut them into 400 µm thick transverse slices using a McIlwain tissue chopper.

-

-

Culture:

-

Place 3-4 slices onto a Millicell-CM membrane insert in a six-well plate.

-

Add 1 mL of culture medium (50% MEM, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, supplemented with glucose and antibiotics) to each well, ensuring the medium does not cover the slice surface.

-

Incubate at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.

-

-

LPS-induced Neurotoxicity Model:

-

After 7 days in vitro, treat the slices with lipopolysaccharide (LPS) (e.g., 10 µg/mL) in the presence or absence of various concentrations of this compound.

-

Continue incubation for a designated period (e.g., 72 hours).

-

-

Assessment of Cell Death:

-

Stain slices with propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes, to visualize cell death.

-

Quantify the fluorescence intensity to determine the extent of neuronal damage.

-

Figure 3: Workflow for organotypic hippocampal slice culture experiment.

Western Blot Analysis for PI3K/Akt Signaling

Western blotting is a standard technique to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of signaling molecules.[11][12][13]

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cultured microglia or hippocampal slices with LPS and/or this compound for the desired time.

-

Lyse the cells or tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total Akt and phosphorylated Akt (Ser473).

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated Akt to total Akt.

-

Measurement of Nitric Oxide (NO) Production

The Griess assay is a colorimetric method used to quantify nitrite, a stable and quantifiable metabolite of NO.[14][15]

Protocol:

-

Sample Collection:

-

Culture microglia in a 96-well plate and treat with LPS and/or this compound for a specified duration (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

-

Griess Reaction:

-

In a new 96-well plate, mix 50 µL of the culture supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

-

Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Measurement of Prostaglandin E2 (PGE2) Production

PGE2 levels in cell culture supernatants can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[16][17]

Protocol:

-

Sample Collection:

-

Collect culture supernatants from microglia treated with LPS and/or this compound.

-

-

ELISA Procedure (General Steps):

-

Add samples and standards to a microplate pre-coated with a PGE2 capture antibody.

-

Add a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for binding to the capture antibody.

-

After incubation and washing, add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

-

Quantification:

-

Calculate the PGE2 concentration in the samples based on a standard curve.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.[18]

Protocol:

-

Cell Loading:

-

Culture microglia in a 96-well plate.

-

Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium and incubate for 30 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

-

Treatment and ROS Measurement:

-

Wash the cells and then treat with LPS and/or this compound.

-

Intracellular ROS will oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.

-

Conclusion and Future Directions

The accumulated evidence strongly supports the potential of this compound as a neuroprotective agent. Its ability to concurrently inhibit neuroinflammation, oxidative stress, and apoptosis through the modulation of critical signaling pathways makes it an attractive candidate for the development of novel therapeutics for a range of neurodegenerative disorders.

Further preclinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its efficacy and safety in various animal models of neurodegeneration. Optimization of drug delivery systems to enhance its bioavailability and brain penetration will also be crucial for its successful clinical translation. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this promising natural compound.

References

- 1. Hirsutine, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo evaluation of the neuroprotective activity of Uncaria hirsuta Haviland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hirsutine, an indole alkaloid of Uncaria rhynchophylla, inhibits inflammation-mediated neurotoxicity and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of a Multi-Herbal Extract on Axonal and Synaptic Disruption in Vitro and Cognitive Impairment in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The organotypic hippocampal slice culture model for examining neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organotypic hippocampal slice cultures: a model system to study basic cellular and molecular mechanisms of neuronal cell death, neuroprotection, and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organotypic hippocampal slice cultures for studies of brain damage, neuroprotection and neurorepair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Microsomal Prostaglandin E2 Synthase Reduces Collagen Deposition in Melanoma Tumors and May Improve Immunotherapy Efficacy by Reducing T-cell Exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Discovery and Isolation of Hirsuteine from Uncaria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsuteine, a tetracyclic oxindole alkaloid, is a prominent bioactive compound found within various species of the Uncaria genus, commonly known as Cat's Claw.[1] Traditionally utilized in Chinese medicine, extracts from Uncaria, particularly from the species Uncaria rhynchophylla, have been employed to address a range of ailments including hypertension and cerebrovascular disorders.[2] Modern scientific inquiry has identified this compound as a significant contributor to the therapeutic properties of these extracts, demonstrating potential neuroprotective and anticancer activities. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from Uncaria species, presenting detailed experimental protocols, quantitative data, and visualizations of its known signaling pathways.

Discovery and Botanical Sources

This compound is a recognized constituent of several Uncaria species. While it is notably present in Uncaria rhynchophylla, it has also been identified in Uncaria macrophylla.[2][3] The alkaloid content, including that of this compound, can vary between different species and even within different parts of the same plant.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Uncaria species involves a multi-step process encompassing initial extraction, solvent partitioning, and subsequent chromatographic purification. The following protocols are derived from established methodologies.

Protocol 1: General Extraction and Fractionation from Uncaria rhynchophylla

This protocol outlines the initial steps for extracting and fractionating alkaloids from Uncaria rhynchophylla.

-

Maceration and Reflux Extraction:

-

One kilogram of dried and powdered Uncaria rhynchophylla is macerated in 6 liters of 70% aqueous ethanol for 24 hours at room temperature.

-

The mixture is then subjected to reflux for 30 minutes.

-

This extraction process is repeated twice to ensure a comprehensive extraction of alkaloids.[4]

-

-

Concentration:

-

The pooled ethanol extracts are concentrated under reduced pressure using a rotary evaporator at a temperature of 40°C.

-

This yields a crude extract (approximately 140 g from 1 kg of starting material).[4]

-

-

Solvent Partitioning:

-

The crude extract is resuspended in water and transferred to a separatory funnel.

-

The aqueous solution is then successively partitioned with ethyl acetate and 1-butanol.

-

This partitioning yields an ethyl acetate-soluble fraction, a 1-butanol-soluble fraction, and a water-soluble fraction, effectively separating compounds based on their polarity.[4] this compound, being an alkaloid, will be concentrated in the organic fractions.

-

Protocol 2: Preparative Isolation of this compound using pH-Zone Refining Counter-Current Chromatography (CCC)

This advanced chromatographic technique allows for the efficient separation and purification of this compound from an enriched alkaloid fraction of Uncaria macrophylla.[2]

-

Enrichment of Total Alkaloids:

-

Due to the low initial concentration of alkaloids (approximately 0.2% w/w) in the plant material, an initial enrichment step is performed using pH-zone refining CCC.

-

Solvent System: A two-phase solvent system composed of petroleum ether–ethyl acetate–isopropanol–water (2:6:3:9, v/v) is utilized.

-

Mobile and Stationary Phases: 10 mM triethylamine (TEA) is added to the organic stationary phase, and 5 mM hydrochloric acid (HCl) is added to the aqueous mobile phase.[2]

-

-

Final Purification by pH-Zone Refining CCC:

-

The enriched alkaloid fraction is subjected to a final purification step.

-

Solvent System: A different two-phase solvent system is employed, consisting of methyl tert-butyl ether (MTBE)–acetonitrile–water (4:0.5:5, v/v).

-

Mobile and Stationary Phases: 10 mM TEA is added to the organic stationary phase, and 5 mM HCl is added to the aqueous mobile phase.[2]

-

The separation is performed over approximately 7.5 hours with a stationary phase retention of 51.4%.[2]

-

Data Presentation

The following tables summarize the quantitative data obtained from the preparative isolation of this compound.

Table 1: Yield and Purity of this compound from Uncaria macrophylla [2]

| Parameter | Value |

| Starting Material (Enriched Alkaloids) | 2.8 g |

| Yield of this compound | 48 mg |

| Purity (by HPLC) | 96.1% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Uncaria species.

Signaling Pathways

The following diagrams depict the signaling pathways modulated by this compound and the related compound, hirsutine, in cancer cells and in the context of neuroprotection.

Apoptosis Induction in Cancer Cells

This compound has been shown to induce apoptosis in breast cancer cells through the intrinsic pathway by modulating the Bcl-2 family of proteins.[5] The related compound, hirsutine, induces apoptosis in lung cancer cells via the ROCK1/PTEN/PI3K/Akt/GSK3β pathway.[6]

Neuroprotective and Anti-inflammatory Effects

Hirsutine has been shown to inhibit neuroinflammation by suppressing the activation of microglia, which involves the downregulation of mitogen-activated protein kinase (MAPK) and Akt signaling pathways.

Conclusion

This compound stands out as a promising natural product from Uncaria species with significant therapeutic potential. The methodologies outlined in this guide provide a framework for its efficient isolation and purification, enabling further preclinical and clinical investigations. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways involved in apoptosis and neuroinflammation, opens new avenues for the development of novel therapeutics for cancer and neurodegenerative diseases. Further research is warranted to fully explore the pharmacological profile of this compound and to optimize its extraction and synthesis for potential drug development.

References

- 1. Inhibitory effect and mechanism of action (MOA) of hirsutine on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. "Alkaloids from the hook-bearing branch of Uncariarhynchophylla and the" by W Qi, S J. Yue et al. [researchrepository.wvu.edu]

- 4. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Hirsutine induces mPTP-dependent apoptosis through ROCK1/PTEN/PI3K/GSK3β pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Hirsuteine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsuteine, a prominent tetracyclic monoterpenoid indole alkaloid (MIA) found in plants of the Uncaria genus, has garnered significant interest for its diverse pharmacological activities. A comprehensive understanding of its biosynthetic pathway is crucial for advancing research and enabling biotechnological production. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, consolidating current knowledge on the key enzymatic steps, intermediates, and regulatory aspects. This document details the experimental methodologies for key analytical and biochemical procedures and presents quantitative data where available. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex biological processes involved.

Introduction

This compound is a corynantheine-type monoterpenoid indole alkaloid, a class of natural products known for their structural complexity and significant therapeutic potential. It is primarily isolated from Uncaria species, which are used in traditional medicine. The biosynthesis of this compound follows the general pathway of MIAs, originating from the precursors tryptophan and secologanin. While the initial steps of MIA biosynthesis are well-characterized, the specific enzymatic transformations leading to the diverse array of final products, including this compound, are areas of active research. This guide synthesizes the available scientific literature to present a detailed account of the this compound biosynthetic pathway.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

-

Formation of the central intermediate, strictosidine.

-

Conversion of strictosidine to the key branchpoint intermediate, geissoschizine.

-

Late-stage modifications of geissoschizine to yield this compound.

Formation of Strictosidine

The biosynthesis of all MIAs commences with the condensation of tryptamine, derived from the decarboxylation of tryptophan, and the secoiridoid monoterpene, secologanin.

-

Tryptophan Decarboxylase (TDC): This enzyme catalyzes the conversion of L-tryptophan to tryptamine.

-

Strictosidine Synthase (STR): STR facilitates a Pictet-Spengler reaction between tryptamine and secologanin to form 3-α(S)-strictosidine. This is a crucial step that establishes the core carbon skeleton and stereochemistry of the MIA family. In Uncaria rhynchophylla, the gene encoding STR has been identified and characterized.[1]

Formation of Geissoschizine

Strictosidine undergoes deglycosylation and a series of rearrangements to form the pivotal intermediate, geissoschizine.

-

Strictosidine β-D-Glucosidase (SGD): This enzyme hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive aglycone. The gene for this enzyme has been identified in Uncaria rhynchophylla.[1]

-

Formation of Dehydrogeissoschizine and Geissoschizine: The strictosidine aglycone is unstable and spontaneously cyclizes to form 4,21-dehydrogeissoschizine.[1] This intermediate is then likely reduced to form geissoschizine. While a specific geissoschizine synthase has been characterized in other plant species, its direct ortholog in Uncaria species and its precise role in this compound biosynthesis are yet to be fully elucidated. Geissoschizine stands as a critical branchpoint, directing metabolic flux towards various corynantheine alkaloids.

Proposed Late-Stage Biosynthesis of this compound from Geissoschizine

The final steps in the biosynthesis of this compound from geissoschizine are not yet fully elucidated in Uncaria species. However, based on the chemical structure of this compound and biosynthetic pathways of related alkaloids in other species, a plausible pathway can be proposed. This compound is structurally similar to geissoschizine methyl ether.

-

Geissoschizine Methylation: It is hypothesized that a methyltransferase is responsible for the methylation of the enol group of geissoschizine to form geissoschizine methyl ether.

-

Isomerization/Reduction: Further enzymatic steps, likely involving isomerases and/or reductases, would then be required to convert geissoschizine methyl ether into this compound. The exact nature and order of these transformations remain to be experimentally verified.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is limited. However, studies on the alkaloid content in Uncaria rhynchophylla provide some insights into the relative abundance of this compound and its precursors.

| Compound | Plant Part | Concentration/Content | Method | Reference |

| This compound | Hooks and Leaves | Not explicitly quantified, but detected | HPLC-DAD/LC-APCI-MS | [2] |

| Strictosidine | Leaves | High level | HPLC-UV | [2] |

| Rhynchophylline | Hooks | High level | HPLC-UV | [2] |

| Isorhynchophylline | Hooks | High level | HPLC-UV | [2] |

| Corynoxeine | Hooks | High level | HPLC-UV | [2] |

| Isocorynoxeine | Hooks | High level | HPLC-UV | [2] |

| Geissoschizine methyl ether | Various tissues | Detected | LC-MS |

Note: This table summarizes the detection and relative abundance of key alkaloids. Precise concentration data for all intermediates in the this compound pathway is not currently available in the literature.

Experimental Protocols

This section provides generalized protocols for key experiments relevant to the study of this compound biosynthesis. These protocols may require optimization for specific applications in Uncaria species.

Alkaloid Extraction from Plant Material

This protocol describes a general method for the extraction of alkaloids from Uncaria plant material for qualitative and quantitative analysis.

Enzyme Assay for Strictosidine Synthase (STR)

This protocol outlines a general method for assaying the activity of STR.

-

Enzyme Source: Crude protein extract from Uncaria tissues or a heterologously expressed and purified STR enzyme.

-

Reaction Mixture:

-

Tryptamine hydrochloride (e.g., 2 mM)

-

Secologanin (e.g., 2 mM)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Enzyme extract

-

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific time (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid) or by flash freezing.

-

Analysis: Analyze the formation of strictosidine using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis of Alkaloids

This protocol provides a general HPLC method for the separation and quantification of this compound and related alkaloids.

-

Column: A C18 reversed-phase column is typically used (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might be:

-

0-3 min: 5% B

-

3-12 min: 5-30% B

-

12-15 min: 30-95% B

-

15-18 min: 95% B

-

18-21 min: 95-5% B

-

21-24 min: 5% B (where A is the aqueous phase and B is the organic phase)

-

-

Flow Rate: A typical flow rate is 0.8 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm or 280 nm) or mass spectrometry for more sensitive and specific detection.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a complex process that is beginning to be unraveled. While the early stages of the pathway are well-established, the specific enzymes and intermediates in the late-stage modifications from geissoschizine to this compound in Uncaria species remain a key area for future research. The identification and characterization of these enzymes, particularly the putative methyltransferase and isomerase/reductase, will be essential for a complete understanding of the pathway. Such knowledge will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this compound and related valuable alkaloids for pharmaceutical applications. The application of modern 'omics' technologies, including transcriptomics and proteomics, combined with functional genomics and enzyme characterization, will be instrumental in fully elucidating this intricate biosynthetic network.

References

- 1. Identification of three key enzymes involved in the biosynthesis of tetracyclic oxindole alkaloids in Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative study of fourteen alkaloids from Uncaria rhynchophylla hooks and leaves using HPLC-diode array detection-atmospheric pressure chemical ionization/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Hirsuteine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsuteine, a tetracyclic indole alkaloid primarily isolated from the plant Uncaria rhynchophylla, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended to serve as a core resource for researchers and professionals in drug development. This document details its structural features, physicochemical properties, and key biological signaling pathways it modulates. Furthermore, it outlines detailed experimental protocols for the investigation of its biological effects.

Chemical Structure and Identification

This compound is a complex heterocyclic compound belonging to the monoterpene indole alkaloid class. Its chemical structure is characterized by a tetracyclic core, featuring an indole nucleus fused to a quinolizidine moiety.

Chemical Structure of this compound

Systematic IUPAC Name: Methyl (2E)-2-[(2S,3R,12bR)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate[1]

Stereochemistry: The molecule possesses specific stereocenters that are crucial for its biological activity. The designated stereochemistry is (2S,3R,12bR).

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Molecular Formula | C₂₂H₂₆N₂O₃[1][2] |

| Molecular Weight | 366.461 g/mol [1] |

| CAS Number | 35467-43-7 |

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in biological systems and for the development of analytical methods and formulations.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) | [3][4][5] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

Note: Specific experimental spectral data (¹H-NMR, ¹³C-NMR, IR, UV-Vis) for this compound are not consistently reported in publicly available literature. The following sections describe the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to be complex, showing signals corresponding to the aromatic protons of the indole ring, olefinic protons of the ethenyl and methoxyacrylate groups, and a number of aliphatic protons in the quinolizidine ring system.

-

¹³C-NMR: The carbon-13 NMR spectrum would display signals for all 22 carbon atoms, including those of the indole ring, the quinolizidine skeleton, the ethenyl group, and the methoxyacrylate side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to show characteristic absorption bands for its functional groups, including:

-

N-H stretching of the indole ring.

-

C=O stretching of the ester group.

-

C=C stretching of the aromatic and olefinic groups.

-

C-O stretching of the ester and methoxy groups.

-

C-N stretching of the amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of the indole chromophore and the conjugated methoxyacrylate system.

Biological Activity and Signaling Pathways

This compound has been shown to exert a range of biological effects, particularly in the context of cancer. It modulates several key signaling pathways involved in cell proliferation, survival, and apoptosis.

ROCK1/PTEN/PI3K/GSK3β Pathway

This compound has been demonstrated to induce apoptosis in cancer cells by modulating the ROCK1/PTEN/PI3K/GSK3β pathway. This signaling cascade plays a crucial role in cell growth and survival.

SPHK1/S1P/S1PR1 and BCR-ABL/PI3K/Akt Pathways

In chronic myeloid leukemia cells, this compound has been shown to inhibit the SPHK1/S1P/S1PR1 and BCR-ABL/PI3K/Akt signaling pathways, leading to growth inhibition and apoptosis.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C22H26N2O3 | CID 3037151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Lifeasible [lifeasible.com]

- 5. This compound supplier | CAS No :35467-43-7 | AOBIOUS [aobious.com]

- 6. Hirsutine, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growth Inhibitory and Pro-Apoptotic Effects of this compound in Chronic Myeloid Leukemia Cells through Targeting Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Ethnobotanical and Pharmacological Landscape of Hirsuteine from Uncaria Species: A Technical Guide

Abstract

Species of the genus Uncaria, colloquially known as Cat's Claw, possess a rich history of use in traditional medicine across continents, from the rainforests of the Amazon to the traditional Chinese medicine cabinets. This technical guide delves into the traditional applications of Uncaria species containing the tetracyclic oxindole alkaloid Hirsuteine, with a particular focus on Uncaria rhynchophylla. It further provides an in-depth exploration of the modern scientific validation of these uses, focusing on the pharmacological activities of this compound. This guide presents quantitative data on its biological effects, detailed experimental protocols for its study, and visualizations of the molecular signaling pathways it modulates, aiming to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Traditional Uses of Uncaria Species Containing this compound

The genus Uncaria encompasses several species with a long history of medicinal use in various cultures. The two most prominent species in traditional medicine that are known to contain this compound are Uncaria rhynchophylla in Asia and Uncaria tomentosa in South America.

Uncaria rhynchophylla in Traditional Chinese Medicine

In Traditional Chinese Medicine (TCM), the dried, hooked stems of Uncaria rhynchophylla (Gou Teng) are used. It is primarily classified as a herb that "calms the liver and extinguishes wind". This classification pertains to its use in treating conditions associated with internal "wind," such as convulsions, epilepsy, and tremors.[1]

Traditional applications of Uncaria rhynchophylla in TCM include the treatment of:

-

Hypertension and associated symptoms: Dizziness, headaches, and tinnitus are conditions traditionally treated with Uncaria rhynchophylla.[2]

-

Convulsive disorders: It has been historically used for both pediatric and adult convulsions and epilepsy.[1]

-

Cerebrovascular disorders: Its use extends to addressing various cerebrovascular ailments.[3]

The traditional method of preparation involves making a decoction. This is typically done by simmering 10-15 grams of the dried, hooked stems in approximately two cups of water for 20-30 minutes. The resulting liquid is then strained and consumed.[4]

Uncaria tomentosa in Amazonian Traditional Medicine

Uncaria tomentosa, commonly known as Cat's Claw or Uña de Gato, has been used for centuries by indigenous communities in the Amazon rainforest.[5][6] While a wide range of alkaloids are present in this species, its traditional uses often align with the known anti-inflammatory properties of its constituents.

Traditional applications of Uncaria tomentosa in the Amazon include the treatment of:

-

Inflammatory conditions: It is widely used for arthritis and other inflammatory disorders.[5]

-

Immune system modulation: It is traditionally consumed to boost the immune system.[5]

-

Gastrointestinal ailments: Its uses include the treatment of gastritis and other digestive issues.[6]

Similar to Uncaria rhynchophylla, the traditional preparation of Uncaria tomentosa typically involves making a decoction from the bark and roots of the vine.[7]

Pharmacological Activities and Quantitative Data of this compound

Modern scientific research has begun to elucidate the molecular mechanisms underlying the traditional uses of Uncaria species, with a significant focus on the bioactivity of this compound. Its pharmacological effects, particularly its anti-cancer and neuroprotective properties, have been a subject of intense investigation.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer potential across various cancer cell lines. Its cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| A549 | Lung Cancer | Not explicitly stated, but induces apoptosis | 24, 48 | [8] |

| MDA-MB-453 | Breast Cancer | Not explicitly stated, but reduces viability | 48, 72 | [2] |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but reduces viability | 48, 72 | [2] |

| MCF-7 | Breast Cancer | Not explicitly stated, but reduces viability | 48, 72 | [2] |

Table 2: In Vivo Anti-Tumor Activity of this compound

| Cancer Model | Treatment | Outcome | Reference |

| A549 xenograft in nude mice | This compound | Effectively inhibits tumor growth | [8] |

Neuroprotective and Anti-inflammatory Activity

This compound has also been shown to possess neuroprotective and anti-inflammatory properties, which aligns with the traditional use of Uncaria rhynchophylla for neurological and inflammatory conditions.

Experimental Protocols

This section provides an overview of the methodologies used in the scientific literature to investigate the biological activities of this compound.

Cell Viability Assay (MTT/CCK-8)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-453) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50, 80 µM) for different time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2/Bax)

This protocol is used to determine the effect of this compound on the expression of proteins involved in apoptosis.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., intraperitoneally or orally) at specified doses and schedules.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

HPLC Quantification of this compound in Plant Material

This protocol is used for the quantitative analysis of this compound in Uncaria species.

-

Sample Preparation: Pulverize the dried plant material (e.g., hooked stems of Uncaria rhynchophylla). Extract the powder with a suitable solvent (e.g., methanol) using ultrasonication or soxhlet extraction.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (containing an additive like formic acid).

-

Flow Rate: e.g., 1.0 mL/min.

-

Detection: UV detector at a specific wavelength (e.g., 245 nm).

-

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve.

-

Quantification: Inject the sample extract and determine the concentration of this compound by comparing its peak area to the standard curve.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

This compound-Induced Apoptosis in Lung Cancer via the ROCK1/PTEN/PI3K/Akt/GSK3β Pathway

Caption: this compound-induced apoptosis in lung cancer cells.

This compound-Induced Apoptosis in Breast Cancer via the Bcl-2/Bax Pathway

Caption: this compound and the Bcl-2/Bax apoptotic pathway.

Experimental Workflow for Assessing this compound's Anti-Cancer Effects

Caption: Workflow for this compound anti-cancer evaluation.

Conclusion

The traditional use of Uncaria species containing this compound for a variety of ailments, including hypertension, convulsions, and inflammation, is increasingly being substantiated by modern scientific research. This compound has emerged as a promising natural product with significant pharmacological activities, particularly in the realm of oncology. The elucidation of its mechanisms of action, involving key signaling pathways that regulate cell survival and death, provides a strong foundation for its further investigation and potential development as a therapeutic agent. This guide provides a comprehensive overview of the current knowledge on this compound, from its ethnobotanical roots to its molecular targets, offering a valuable resource for the scientific community. Further research is warranted to fully explore the therapeutic potential of this intriguing alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound on MDA-MB-453 breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of Hirsuteine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsuteine, a tetracyclic oxindole alkaloid naturally occurring in plants of the Uncaria genus, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities.[1][2] Traditionally used in herbal medicine for conditions like hypertension and convulsions, modern preclinical research has begun to unravel the molecular mechanisms underlying its diverse therapeutic effects.[3][4] This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its therapeutic potential in oncology, inflammation, neuroprotection, and cardiovascular diseases. The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of this compound as a potential drug candidate.

Anticancer Activity

This compound has demonstrated significant anticancer activity across various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity

| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation(s) |

| HCT-8 | Colorectal Cancer | MTT | IC50 (24h) | 43.87 µM | [3] |

| HCT-8 | Colorectal Cancer | MTT | IC50 (48h) | 16.05 µM | [3] |

| SW620 | Colorectal Cancer | MTT | IC50 (24h) | 24.68 µM | [3] |

| SW620 | Colorectal Cancer | MTT | IC50 (48h) | 14.16 µM | [3] |

| Jurkat Clone E6-1 | T-cell Leukemia | CCK-8 | Inhibition | Concentration-dependent | [5][6] |

| MDA-MB-453 | Breast Cancer | CCK-8 | Inhibition (~45%) | 25 µM | [7] |

| NCI-H1299 | Lung Cancer | CCK-8 | Inhibition | Dose-dependent | [8] |

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the intricate regulation of several signaling pathways.

In colorectal cancer cells, this compound's effect is dependent on the p53 status of the cells. In wild-type p53 (wtp53) HCT-8 cells, this compound enhances p53 stability and transcriptional activity, leading to the upregulation of p21.[3][9] This is achieved by prolonging the half-life of wtp53 and likely inhibiting its degradation by MDM2.[3] Conversely, in mutant p53 (mutp53R273H) SW620 cells, this compound promotes the MDM2-mediated degradation of the mutant p53 protein, restoring some wild-type-like functions.[3]

References

- 1. Hirsutanol A inhibits T-acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53-dependent induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Hirsutine as an anti-metastatic phytochemical by targeting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer efficacy of this compound against colorectal cancer by opposite modulation of wild-type and mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hirsutine, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Inhibitory effect and mechanism of action (MOA) of hirsutine on the proliferation of T-cell leukemia Jurkat clone E6-1 cells [PeerJ] [peerj.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Inhibitory effect and mechanism of this compound on NCI‑H1299 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Hirsuteine In Vivo Studies: Application Notes and Protocols for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo studies of hirsuteine in mouse models. This compound, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has garnered interest for its potential therapeutic applications. This guide consolidates protocols from published research to facilitate the investigation of its anticancer, pharmacokinetic, anti-inflammatory, and neuroprotective properties.

I. Anticancer Efficacy in Colorectal Cancer Xenograft Model

This compound has demonstrated significant anticancer effects in a colorectal cancer (CRC) xenograft mouse model by modulating wild-type and mutant p53.[1]

Data Summary

| Parameter | Details | Reference |

| Mouse Model | Nude mice with subcutaneous xenografts of HCT-8 or SW620 human CRC cells. | [1] |

| This compound Dosage | 20 mg/kg | [1] |

| Administration | Intraperitoneal (i.p.) injection every other day. | [1] |

| Treatment Duration | 18 days | [1] |

| Key Outcomes | - Significant suppression of tumor growth (2.5-fold reduction in HCT-8 and 3.5-fold in SW620 xenografts).- No significant body weight loss observed.- Downregulation of Ki-67 (proliferation marker) in tumor tissues.- Upregulation of wild-type p53 in HCT-8 xenografts.- Downregulation of mutant p53R273H in SW620 xenografts. | [1] |

Experimental Protocol: Colorectal Cancer Xenograft Study

-

Cell Culture: Culture HCT-8 (wild-type p53) or SW620 (mutant p53R273H) human colorectal cancer cells under standard conditions.

-

Animal Model: Use female nude mice (e.g., BALB/c nude).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of HCT-8 or SW620 cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., approximately 5 mm in diameter). Measure tumor volume with calipers every other day using the formula: (width² × length)/2.[1]

-

Grouping and Treatment:

-

Randomly divide mice into a control group and a this compound-treated group (n=5 per group).[1]

-

Control Group: Administer intraperitoneal (i.p.) injections of the vehicle (e.g., saline) every other day.[1]

-

This compound Group: Administer i.p. injections of this compound at a dose of 20 mg/kg every other day.[1]

-

-

Monitoring:

-

Endpoint and Tissue Collection:

Experimental Workflow: Anticancer Xenograft Model

II. Pharmacokinetics and Tissue Distribution

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial. A study on the tissue distribution of hirsutine and this compound provides a clear protocol for these investigations.[2]

Data Summary

| Parameter | Details | Reference |

| Mouse Model | General-purpose lab mice (e.g., ICR or C57BL/6). | [2] |

| This compound Dosage | 10 mg/kg | [2] |

| Administration | Intraperitoneal (i.p.) injection. | [2] |

| Time Points | 0.25, 0.5, 2, 4, 6, and 12 hours post-injection. | [2] |

| Tissues Collected | Liver, kidney, heart, spleen, brain, and lung. | [2] |

| Key Outcomes | - Highest distribution in liver and kidney, followed by spleen and lung.- Low but evident distribution in brain tissue, suggesting it may cross the blood-brain barrier.- Quantification performed by UPLC-MS/MS. | [2] |

Experimental Protocol: Tissue Distribution Study

-

Animal Model: Use adult male or female mice.

-

Grouping: Prepare groups of mice (n=5 per time point) for tissue collection at specified intervals.

-

Drug Administration: Administer a single i.p. injection of this compound at 10 mg/kg.[2]

-

Sample Collection:

-

At each designated time point (0.25, 0.5, 2, 4, 6, and 12 hours), anesthetize and sacrifice a group of mice.[2]

-

Collect blood via cardiac puncture.

-

Perfuse the animals with ice-cold saline to remove blood from the organs.

-

Harvest the target tissues (liver, kidney, heart, spleen, brain, lung).[2]

-

Wash tissues with ice-cold saline, blot dry, and weigh.[2]

-

Store samples at -80°C until analysis.

-

-

Sample Preparation:

-

Homogenize tissue samples in an appropriate buffer.

-

Use a protein precipitation method (e.g., with acetonitrile) to extract this compound from the plasma and tissue homogenates.[2]

-

-

Quantification:

-

Analyze the concentration of this compound in each sample using a validated Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) method.[2]

-

Pharmacokinetics Study Workflow

III. Anti-Inflammatory and Neuroprotective Studies

While direct in vivo protocols for this compound in inflammation and neuroprotection are not extensively detailed in current literature, protocols for related Uncaria alkaloids and established inflammation models serve as a strong foundation.

A. Systemic Anti-Inflammatory Model (LPS-Induced)

This protocol is based on a study of mitraphylline, another Uncaria alkaloid, in a lipopolysaccharide (LPS)-induced inflammation model.[3][4]

| Parameter | Details | Reference |

| Mouse Model | BALB/c mice. | [4] |

| Compound Dosage | 30 mg/kg/day (representative for an Uncaria alkaloid). | [3][4] |

| Administration | Oral gavage, once daily for 3 days. | [3][4] |

| Inflammation Induction | Single intraperitoneal injection of LPS (15 mg/kg). | [4] |

| Key Outcomes | - Inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-1α, IL-1β, IL-17).- Measurement of cytokine levels in serum via ELISA. | [4] |

-

Animal Model: Use adult male or female mice (e.g., BALB/c or C57BL/6).

-

Grouping and Pre-treatment:

-

Vehicle Control Group: Administer vehicle (e.g., water or 0.5% CMC) orally for 3 days.

-

This compound Group(s): Administer this compound (e.g., 10, 30, 50 mg/kg) orally for 3 days.

-

Positive Control Group: Administer a known anti-inflammatory drug (e.g., dexamethasone 2 mg/kg) orally.[4]

-

-

Inflammation Induction:

-

On day 3, one hour after the final compound administration, induce inflammation by injecting all groups (except a naive control) with LPS (e.g., 1-15 mg/kg, i.p.).[4]

-

-

Sample Collection:

-

Collect blood via cardiac puncture at a peak inflammation time point (e.g., 2-6 hours post-LPS).

-

Process blood to obtain serum.

-

-

Analysis:

-

Measure the levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits.

-

B. Neuroprotection and Neuroinflammation Model

This protocol combines elements from studies on Uncaria alkaloids in neurodegenerative models and general neuroinflammation protocols.[1][5] Hirsutine has been shown to inhibit inflammation-mediated neurotoxicity in vitro, supporting this line of investigation.[5]

| Parameter | Details | Reference |

| Mouse Model | C57BL/6 mice. | [1] |

| Neurotoxin | - MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) for Parkinson's model.- LPS (intracerebroventricular or systemic) for neuroinflammation. | [1] |

| Compound Dosage | To be determined based on preliminary studies (e.g., 10-40 mg/kg/day). | |

| Administration | Oral gavage or i.p. injection. | |

| Key Outcomes | - Behavioral: Rotarod test, open field test for motor function.- Neurochemical: Measurement of dopamine and its metabolites in the striatum (for MPTP model).- Histological: Immunohistochemistry for markers of microglial activation (Iba1) and neuronal survival (e.g., Tyrosine Hydroxylase for dopaminergic neurons).- Biochemical: Measurement of inflammatory mediators (NO, PGE2, cytokines) in brain tissue. | [1][5] |

-

Animal Model: Use adult male C57BL/6 mice.

-

Grouping and Pre-treatment:

-

Divide mice into control, MPTP-only, and MPTP + this compound groups.

-

Pre-treat the this compound group with the desired dose(s) for a set period (e.g., 7-14 days).

-

-

Neurotoxin Induction:

-

Administer MPTP (e.g., 20-30 mg/kg, i.p.) daily for 4-5 days to induce dopaminergic neurodegeneration.

-

Continue this compound treatment throughout the MPTP administration period.

-

-

Behavioral Testing:

-

Several days after the final MPTP injection, perform behavioral tests like the rotarod test to assess motor coordination and balance.[1]

-

-

Endpoint and Tissue Collection:

-

Sacrifice mice approximately 7-21 days after the final MPTP injection.

-

Harvest brains; dissect the striatum and substantia nigra for analysis.

-

-

Analysis:

-

HPLC: Analyze dopamine and metabolite levels in the striatum.

-

Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons and Iba1 to assess microglial activation.

-

This compound Signaling Pathway (Anticancer)

References

- 1. researchgate.net [researchgate.net]